molecular formula C16H12N2O2Se2 B1684588 Ethaselen CAS No. 217798-39-5

Ethaselen

Número de catálogo: B1684588
Número CAS: 217798-39-5
Peso molecular: 422.2 g/mol
Clave InChI: SFFSGPCYJCMDJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El etasleno se sintetiza a través de un proceso de varios pasos que involucra la reacción de 2-aminobenzoselenazol con dibromuro de etileno bajo condiciones controladas. La reacción generalmente requiere un solvente como la dimetilformamida y una base como el carbonato de potasio para facilitar la formación del producto deseado .

Métodos de Producción Industrial: En un entorno industrial, la producción de etasleno implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Aplicaciones Científicas De Investigación

Gastric Cancer Treatment

Ethaselen has demonstrated significant efficacy in inhibiting the growth of gastric cancer cells. In vitro studies using patient-derived organoids have shown that this compound effectively promotes apoptosis and inhibits tumor growth. This research highlights the potential of this compound as a targeted therapy for gastric cancer, which is a leading cause of cancer-related deaths globally .

Non-Small Cell Lung Cancer

Research indicates that this compound exhibits potent anticancer effects against non-small cell lung cancer (NSCLC). In animal models, this compound administration led to significant tumor growth inhibition by targeting TrxR activity. A dose-response study revealed that this compound's efficacy correlates with its ability to inhibit TrxR, suggesting a promising avenue for NSCLC treatment .

Combination Therapy

This compound has been studied in combination with other chemotherapeutic agents, such as cisplatin and oxaliplatin. These studies have shown that this compound enhances the efficacy of these drugs while potentially reducing their toxicity. For instance, the combination of this compound with oxaliplatin significantly improved growth inhibition in gastric cancer cells compared to either treatment alone .

Case Study 1: this compound in Gastric Cancer

A recent study utilized patient-derived gastric cancer organoids to assess the effects of this compound. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through increased reactive oxygen species levels and mitochondrial dysfunction. This study underscores the relevance of using organoid models for evaluating drug efficacy in personalized medicine .

Case Study 2: Synergistic Effects with Cisplatin

In another investigation, researchers explored the synergistic effects of this compound and cisplatin on K562/cisplatin-resistant leukemia cells. The findings revealed that this compound significantly enhanced the antitumor activity of cisplatin, overcoming resistance mechanisms and promoting apoptosis in these resistant cell lines .

Data Summary

The following table summarizes key findings regarding the applications of this compound across various cancers:

Cancer TypeMechanism of ActionKey FindingsReference
Gastric CancerInhibition of TrxRPromotes apoptosis; effective in organoid models
Non-Small Cell Lung CancerInhibition of TrxRSignificant tumor growth inhibition in vivo
LeukemiaSynergistic effect with cisplatinOvercomes drug resistance; enhances apoptosis

Comparación Con Compuestos Similares

El etasleno pertenece a la clase de compuestos organoselénicos, que son conocidos por sus propiedades químicas únicas y sus actividades biológicas. Los compuestos similares incluyen:

Singularidad del Etasleno: Lo que diferencia al etasleno de otros compuestos de selenio es su inhibición específica de la reductasa de tioredoxina y su capacidad para revertir la resistencia a los medicamentos en las células cancerosas. Esto lo convierte en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer .

Actividad Biológica

Ethaselen, also known as BBSKE, is a novel organoselenium compound that has garnered attention for its potent antitumor properties, primarily through its inhibition of thioredoxin reductase (TrxR). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound selectively targets the active sites of mammalian TrxR, specifically SeCys498 and Cys497. By inhibiting TrxR activity, this compound disrupts the redox balance within cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. This mechanism has been validated across various human carcinoma cell lines and tumor-bearing mouse models.

Key Findings:

  • TrxR Inhibition : this compound effectively inhibits TrxR activity in several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and K562 (leukemia) .
  • Apoptosis Induction : The compound induces apoptosis through mitochondrial dysfunction and endoplasmic reticulum stress, characterized by the release of cytochrome c and activation of caspases .

Efficacy in Cancer Models

This compound has shown significant antitumor effects in both in vitro and in vivo studies. Notably, it has been evaluated for its synergistic effects when combined with other chemotherapeutic agents.

In Vitro Studies:

  • Cell Lines : this compound demonstrated growth inhibition and apoptosis induction in various cancer cell lines, including gastric cancer cells .
  • Combination Therapy : The compound exhibited synergistic effects with cisplatin, enhancing its efficacy while reducing toxicity. This was particularly evident in cisplatin-resistant K562/CDDP cells .

In Vivo Studies:

  • Animal Models : In BALB/c nude mice implanted with human NSCLC cells, this compound treatment resulted in significant tumor size reduction and correlated with decreased TrxR activity levels .
  • Dose-Biomarker Response : A dose-biomarker-response model was developed to quantify the relationship between this compound dosage and tumor eradication effects, demonstrating a high predictive ability for clinical applications .

Case Studies

Several studies have reported on the biological activity of this compound:

  • Study on NSCLC :
    • Objective : To assess the antitumor effects of this compound on NSCLC.
    • Results : this compound treatment led to a significant decrease in tumor size and TrxR activity in treated mice compared to controls .
  • Combination with Selenite :
    • Objective : To evaluate the synergistic effects of this compound combined with selenite on A549 cells.
    • Results : The combination treatment not only reduced IC50 values but also significantly increased maximum inhibition rates compared to single treatments .
  • Gastric Cancer Research :
    • Objective : To investigate the efficacy of this compound against gastric cancer using patient-derived organoids.
    • Results : The study confirmed that this compound effectively inhibited growth and promoted apoptosis in gastric cancer cells .

Summary Table of Research Findings

Study FocusCell Lines/ModelsKey Findings
NSCLC TreatmentBALB/c nude miceSignificant tumor size reduction; decreased TrxR activity
Synergistic EffectsA549 CellsEnhanced inhibition rates when combined with selenite
Gastric CancerPatient-derived organoidsEffective growth inhibition and apoptosis induction

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Ethaselen (BBSKE) in targeting cancer cells?

this compound selectively inhibits mammalian thioredoxin reductase 1 (TrxR1) by covalently binding to the selenocysteine-cysteine redox pair in its C-terminal active site. This inhibition disrupts redox homeostasis, leading to oxidative stress and apoptosis in cancer cells, particularly those overexpressing TrxR1, such as non-small cell lung cancer (NSCLC) A549 cells . Methodological note: Confirm TrxR1 expression levels in cell lines using Western blotting or qPCR before treatment, as efficacy correlates with TrxR1 activity .

Q. What experimental assays are standard for evaluating this compound’s inhibitory effects on TrxR1?

  • In vitro : Measure TrxR1 activity via NADPH-dependent insulin reduction assays. This compound exhibits IC50 values of 0.5 µM (human TrxR1) and 0.35 µM (rat TrxR1) .
  • Cell viability : Use MTT or CCK-8 assays (e.g., 2.5–10 µM this compound for 12–24 hours in A549 cells) to assess dose- and time-dependent cytotoxicity .
  • ROS quantification : Employ fluorescent probes like DCFH-DA to monitor intracellular ROS accumulation, a downstream effect of TrxR1 inhibition .

Q. Which preclinical models are validated for studying this compound’s antitumor efficacy?

  • In vitro : NSCLC cell lines (e.g., A549) with high TrxR1 expression are preferred. Include low-TrxR1 lines (e.g., H1666) as negative controls to validate target specificity .
  • In vivo : Use xenograft mouse models (e.g., A549 implants) with this compound administered intraperitoneally (36–108 mg/kg/day for 10 days). Tumor volume reduction and TrxR activity in excised tissues are critical endpoints .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s cytotoxicity across cell lines with varying TrxR1 expression?

Contradictions arise from differential TrxR1 expression, redox buffering capacity, or compensatory pathways (e.g., glutathione system). Methodological recommendations:

  • Stratify cell lines by TrxR1 activity using enzymatic assays.
  • Perform RNAi-mediated TrxR1 knockdown to isolate its role in this compound sensitivity .
  • Use multi-omics approaches (e.g., redox proteomics) to identify resistance mechanisms .

Q. What strategies optimize this compound’s therapeutic window in combinatorial regimens?

  • Synergy screening : Pair this compound with ROS-inducing agents (e.g., cisplatin) or antioxidants (e.g., NAC) to test for synthetic lethality or toxicity mitigation.
  • Pharmacokinetic (PK) optimization : Co-administer this compound with bioavailability enhancers (e.g., cyclodextrins) to improve oral absorption, as its current formulation requires high doses (108 mg/kg) for efficacy .
  • Biomarker-driven dosing : Monitor plasma TrxR1 activity dynamically to adjust dosages and minimize off-target effects .

Q. How should researchers address variability in ROS measurements post-Ethaselen treatment?

ROS levels fluctuate due to assay sensitivity, temporal dynamics, and cellular scavenging systems. Methodological solutions:

  • Standardize timepoints (e.g., 1–24 hours post-treatment) and use multiple ROS probes (e.g., MitoSOX for mitochondrial ROS).
  • Include redox-balanced controls (e.g., cells pre-treated with NAC) to distinguish this compound-specific effects .
  • Apply single-cell imaging (e.g., live-cell ROS tracking) to capture heterogeneity .

Q. What analytical frameworks are recommended for interpreting this compound’s dose-response data in vivo?

  • Pharmacodynamic modeling : Link tumor growth inhibition (TGI) to TrxR1 activity reduction using Hill equations. For example, a 108 mg/kg dose achieves >50% TGI in A549 xenografts .
  • Sensitivity analyses : Account for inter-animal variability by bootstrapping dose-response curves and reporting 95% confidence intervals .
  • Toxicokinetic integration : Correlate plasma this compound levels (via LC-MS/MS) with liver/kidney toxicity markers (e.g., ALT, creatinine) .

Q. Methodological Best Practices

  • Experimental design : Follow ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis to ensure reproducibility .
  • Data validation : Replicate key findings in ≥3 independent experiments. For enzymatic assays, include positive controls (e.g., auranofin for TrxR1 inhibition) .
  • Reporting standards : Detail this compound’s purity, solvent (e.g., DMSO concentration), and batch-to-batch variability in supplementary materials .

Propiedades

Número CAS

217798-39-5

Fórmula molecular

C16H12N2O2Se2

Peso molecular

422.2 g/mol

Nombre IUPAC

2-[2-(3-oxo-1,2-benzoselenazol-2-yl)ethyl]-1,2-benzoselenazol-3-one

InChI

InChI=1S/C16H12N2O2Se2/c19-15-11-5-1-3-7-13(11)21-17(15)9-10-18-16(20)12-6-2-4-8-14(12)22-18/h1-8H,9-10H2

Clave InChI

SFFSGPCYJCMDJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)CCN3C(=O)C4=CC=CC=C4[Se]3

SMILES canónico

C1=CC=C2C(=C1)C(=O)N([Se]2)CCN3C(=O)C4=CC=CC=C4[Se]3

Apariencia

white solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(1,2-bis(1,2-benzisoselenazolone-3(2H)-ketone))ethane
BBSKE cpd
ethaselen

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethaselen
Reactant of Route 2
Reactant of Route 2
Ethaselen
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethaselen
Reactant of Route 4
Ethaselen
Reactant of Route 5
Ethaselen
Reactant of Route 6
Ethaselen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.